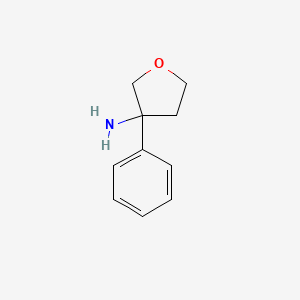

3-Phenyloxolan-3-amine

Description

Contextualization within Oxolane-Based Heterocyclic Chemistry

Heterocyclic compounds, which are cyclic molecules containing at least one atom other than carbon within their ring structure, are fundamental to organic chemistry and biology. numberanalytics.comuomus.edu.iq The oxolane ring, a five-membered cyclic ether also known as tetrahydrofuran (B95107) (THF), is a prominent member of this class. wikipedia.orgtestbook.com Oxolanes are considered aliphatic heterocyclic compounds. testbook.com The THF scaffold is found in numerous biologically active natural products and synthetic molecules, including certain drugs. wikipedia.orgnih.gov For instance, the FDA-approved drug Eribulin, used in cancer therapy, incorporates tetrahydrofuran rings in its complex structure. nih.gov The polarity and stereochemical possibilities of the oxolane ring make it a valuable component in designing molecules intended to interact with biological systems. numberanalytics.comwikipedia.org The substitution on the oxolane ring, as seen in 3-Phenyloxolan-3-amine, allows for the precise positioning of functional groups in three-dimensional space, a critical factor in molecular recognition and drug design.

Overview of the Amine Functional Group in Contemporary Organic Synthesis

The amine functional group, characterized by a nitrogen atom with a lone pair of electrons, is one of the most important functional groups in organic chemistry. chemistrytalk.org Amines are derived from ammonia (B1221849) by replacing one or more hydrogen atoms with alkyl or aryl groups. ncert.nic.in They are classified as primary (RNH₂), secondary (R₂NH), or tertiary (R₃N) based on the number of organic substituents attached to the nitrogen atom. libretexts.orgwikipedia.org this compound is a primary amine.

The presence of the lone pair of electrons on the nitrogen atom makes amines basic and nucleophilic, properties that are central to their reactivity. chemistrytalk.orgncert.nic.in In contemporary organic synthesis, amines are indispensable building blocks and intermediates. ijrpr.com They participate in a vast array of chemical transformations, including:

Acylation and Alkylation: The amine group can be readily functionalized, allowing for the construction of more complex molecules. vulcanchem.com

Reductive Amination: A key reaction where amines react with ketones or aldehydes to form new carbon-nitrogen bonds, a common strategy for synthesizing more substituted amines. libretexts.org

Formation of Amides and Peptides: The reaction of amines with carboxylic acids or their derivatives to form amide bonds is fundamental to peptide and protein synthesis. masterorganicchemistry.com

The prevalence of the amine functional group is particularly notable in medicinal chemistry. Over 40% of drugs and drug candidates contain an amine moiety. illinois.edu This is due to their ability to form hydrogen bonds and electrostatic interactions with biological targets like proteins and enzymes, as well as to improve the solubility and pharmacokinetic properties of drug molecules. ijrpr.comillinois.edu

Rationale for Academic Investigation of this compound as a Privileged Chemical Scaffold

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is able to bind to multiple, distinct biological targets. nih.govmdpi.commdpi.com These scaffolds serve as a foundation for the development of new drugs by allowing for the synthesis of libraries of related compounds with diverse biological activities. mdpi.com The concept has become a powerful strategy in drug discovery. mdpi.com

This compound is considered a privileged scaffold due to the combination of its structural features:

The Oxolane Ring: A proven heterocyclic system present in many bioactive molecules. nih.gov

The Phenyl Group: An aromatic ring that can engage in various non-covalent interactions (e.g., π-stacking) with biological receptors.

The Amine Group: A versatile functional handle that allows for straightforward chemical modification and can act as a key hydrogen bonding element or a basic center for salt formation. vulcanchem.com

The strategic combination of these three components in a single molecule creates a three-dimensional structure with significant potential for biological recognition. Research on structurally related compounds supports this rationale. For example, derivatives of (3-phenyloxolan-3-yl)methanamine (B2655422) have been identified as valuable building blocks for developing serotonin-norepinephrine reuptake inhibitors (SNRIs) and antipsychotics. vulcanchem.com Furthermore, chiral oxolane derivatives are utilized as ligands in asymmetric catalysis, highlighting the scaffold's utility beyond medicinal chemistry. vulcanchem.com The investigation of this compound and its derivatives allows researchers to explore structure-activity relationships (SAR) systematically, modifying the core structure to optimize binding affinity and selectivity for various biological targets. vulcanchem.com

Data Table for this compound

| Property | Value/Description | Source |

| IUPAC Name | This compound | uni.lu |

| Molecular Formula | C₁₀H₁₃NO | uni.lu |

| Molecular Weight | 163.22 g/mol | |

| Monoisotopic Mass | 163.09972 Da | uni.lu |

| Structure | A tetrahydrofuran (oxolane) ring substituted at the 3-position with a phenyl group and an amine group. | uni.lu |

| Predicted XlogP | 0.6 | uni.lu |

| Nature | Primary amine. | libretexts.orgwikipedia.org |

| Hydrochloride Salt | The compound is also available as a hydrochloride salt (CAS: 2241128-24-3), which typically enhances water solubility. | vulcanchem.comsigmaaldrich.com |

Note: Some properties are predicted or based on the hydrochloride salt, as extensive experimental data for the free base is not widely published.

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO |

|---|---|

Molecular Weight |

163.22 g/mol |

IUPAC Name |

3-phenyloxolan-3-amine |

InChI |

InChI=1S/C10H13NO/c11-10(6-7-12-8-10)9-4-2-1-3-5-9/h1-5H,6-8,11H2 |

InChI Key |

VTUZZEWIKSPZNZ-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC1(C2=CC=CC=C2)N |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of 3 Phenyloxolan 3 Amine

Reactivity of the Primary Amine Functionality

The primary amine group is a versatile handle for chemical modification, readily undergoing reactions such as acylation, alkylation, and condensation. byjus.comvulcanchem.com These transformations are fundamental in organic synthesis for building molecular complexity.

Primary amines, including 3-Phenyloxolan-3-amine, react efficiently with acylating agents like acyl chlorides and acid anhydrides to furnish stable amide derivatives. libretexts.org The reaction proceeds via a nucleophilic addition-elimination mechanism, where the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent. savemyexams.com This is followed by the elimination of a leaving group (chloride or carboxylate), typically in the presence of a base such as pyridine (B92270) or excess amine to neutralize the acidic byproduct (e.g., HCl). savemyexams.commnstate.edu The resulting amides are generally stable compounds, and the reaction does not proceed to over-acylation because the lone pair on the amide nitrogen is delocalized by conjugation with the adjacent carbonyl group, rendering it significantly less nucleophilic than the starting amine. libretexts.org

| Reactant | Reagent | Product | Conditions |

| This compound | Acetyl chloride | N-(3-Phenyloxolan-3-yl)acetamide | Dichloromethane, room temperature |

| This compound | Benzoic anhydride | N-(3-Phenyloxolan-3-yl)benzamide | Pyridine, heat |

The nitrogen atom of this compound can be alkylated by reaction with alkyl halides. vulcanchem.com This reaction occurs through a nucleophilic substitution (S_N2) mechanism. However, controlling the degree of alkylation can be challenging. The initial reaction of the primary amine produces a secondary amine, which is often more nucleophilic than the primary amine from which it was formed. Consequently, the reaction can proceed further to yield a tertiary amine and ultimately a quaternary ammonium (B1175870) salt, resulting in a mixture of products. libretexts.org To favor mono-alkylation, a large excess of the amine can be used relative to the alkylating agent. Conversely, using an excess of the alkyl halide in the presence of a base can drive the reaction towards "exhaustive alkylation" to form the quaternary ammonium salt. libretexts.org

| Reactant | Reagent | Major Product(s) | Conditions |

| This compound | Methyl iodide (1 eq.) | Mixture of N-methyl-3-phenyloxolan-3-amine, N,N-dimethyl-3-phenyloxolan-3-amine, and quaternary salt | Base (e.g., NaHCO₃) |

| This compound | Methyl iodide (excess) | (3-Phenyloxolan-3-yl)trimethylammonium iodide | Base (e.g., NaHCO₃), heat |

| This compound | Bromoethane | N-Ethylphenylamine and its salt | Heat chemguide.co.uk |

Primary amines readily undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. mnstate.edu This reaction is typically catalyzed by acid and involves the nucleophilic addition of the amine to the carbonyl carbon, forming an unstable hemiaminal (or carbinolamine) intermediate. wikipedia.org Subsequent acid-catalyzed dehydration of this intermediate leads to the formation of the C=N double bond of the imine. wikipedia.org The reaction is reversible and is driven to completion by the removal of water, often through azeotropic distillation or the use of a dehydrating agent. wikipedia.org

| Reactant 1 | Reactant 2 | Product | Conditions |

| This compound | Acetone | N-(Propan-2-ylidene)-3-phenyloxolan-3-amine | Acid catalyst (e.g., TsOH), removal of water |

| This compound | Benzaldehyde | N-Benzylidene-3-phenyloxolan-3-amine | Acid catalyst, Dean-Stark apparatus |

Diazotization is the process of converting a primary amino group into a diazonium group (-N₂⁺). unacademy.com While this is a cornerstone reaction for primary aromatic amines, providing stable diazonium salts that are versatile synthetic intermediates, its application to primary aliphatic amines like this compound is fundamentally different. lkouniv.ac.in

The reaction involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl) at low temperatures (0–5 °C). kkwagh.edu.in The mechanism involves the formation of a nitrosonium ion (NO⁺), which is attacked by the nucleophilic amine. lkouniv.ac.in However, aliphatic diazonium salts are exceedingly unstable, even at low temperatures, and readily decompose by losing dinitrogen gas (N₂), a highly stable leaving group. lkouniv.ac.in This decomposition generates a highly reactive carbocation at the carbon atom previously attached to the amine. This carbocation can then undergo a variety of rapid, often non-selective, follow-up reactions such as substitution with the solvent (e.g., water to form an alcohol) or elimination to form an alkene. Due to this instability and lack of selectivity, the diazotization of primary aliphatic amines is of limited synthetic utility compared to their aromatic counterparts. lkouniv.ac.in

Reactions Involving the Oxolane Ring System

The tetrahydrofuran (B95107) (THF) ring is a cyclic ether that is generally chemically inert under many reaction conditions. beilstein-journals.org Unlike smaller cyclic ethers such as oxiranes or oxetanes, the THF ring has a low amount of ring strain (5.6 kcal/mol), which means it does not readily undergo ring-opening reactions. beilstein-journals.org The C-O bonds are strong, and the oxygen's lone pairs are less available for electrophilic attack than in more strained systems.

For the oxolane ring in this compound to be attacked, significant activation is required. Ring cleavage of ethers typically necessitates the use of very strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), at high temperatures. Such harsh conditions would also affect the amine and phenyl functionalities. There is little evidence to suggest that the phenyl and amino substituents at the C3 position provide substantial activation for either electrophilic or nucleophilic attack on the ring itself under standard synthetic conditions. Modern methods for C-H functionalization of ethers often rely on transition-metal catalysis under specific photochemical or redox conditions, but specific examples for this compound are not readily found. organic-chemistry.org

Phenyl Ring Functionalization

The phenyl group of this compound is susceptible to functionalization through various aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. dalalinstitute.comchemistrysteps.com The reaction proceeds via a two-step mechanism involving the initial attack of the π-electrons of the benzene (B151609) ring on the electrophile to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. chemistrysteps.commasterorganicchemistry.com In the second step, a base removes a proton from the carbon atom bearing the electrophile, restoring the ring's aromaticity. masterorganicchemistry.com

The substituent already present on the benzene ring profoundly influences the rate and regioselectivity (i.e., the position of substitution) of the reaction. minia.edu.eg Substituents are classified as either activating (increasing the reaction rate) or deactivating (decreasing the rate), and as directors towards the ortho, meta, or para positions. dalalinstitute.commasterorganicchemistry.com

Common EAS reactions and their potential outcomes on the phenyl ring of this compound are summarized below.

| Reaction Name | Reagents | Typical Electrophile | Expected Substitution Pattern |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | para > ortho |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Br⁺ or Cl⁺ | para > ortho |

| Sulfonation | Fuming H₂SO₄ (SO₃) | SO₃H⁺ | para > ortho |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) | Likely favors para due to steric hindrance |

| Friedel-Crafts Alkylation | RCl, AlCl₃ | R⁺ (Carbocation) | Likely favors para; risk of carbocation rearrangement minia.edu.eg |

Incorporation of this compound into Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. organic-chemistry.orgnih.gov These reactions are valued for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. nih.govnumberanalytics.com

A prominent class of MCRs is based on the unique reactivity of isocyanides. mdpi.com The Ugi and Passerini reactions are cornerstone examples of isocyanide-based MCRs (IMCRs). illinois.edu

The Ugi four-component reaction (U-4CR) involves the condensation of an aldehyde or ketone, a primary amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. wikipedia.orgorganic-chemistry.org The reaction is initiated by the formation of an imine from the amine and the carbonyl compound. mdpi.com This is followed by the addition of the isocyanide and the carboxylic acid to form a nitrilium ion intermediate, which then undergoes an intramolecular acyl transfer (the Mumm rearrangement) to yield the final stable product. wikipedia.org

As a primary amine, this compound is an ideal substrate for the Ugi reaction. Its incorporation allows for the synthesis of complex, peptidomimetic structures where the 3-phenyloxolane moiety serves as a core scaffold. By systematically varying the other three components, a large library of structurally diverse compounds can be generated from this single amine. organic-chemistry.orgmdpi.com

The Passerini three-component reaction (P-3CR) is closely related but involves an aldehyde (or ketone), a carboxylic acid, and an isocyanide, without an amine component. wikipedia.orgnih.gov It yields an α-acyloxy amide. wikipedia.org While this compound cannot directly participate in the Passerini reaction as a primary reactant, the reaction is considered an important analog. In the context of a Ugi synthesis, the Passerini reaction can sometimes occur as a competing pathway if the initial imine formation is slow. illinois.eduwikipedia.org

The versatility of the Ugi reaction using this compound is illustrated in the table below, showcasing how different products can be synthesized by varying the other reactants.

| Amine (Fixed) | Example Carbonyl | Example Carboxylic Acid | Example Isocyanide | Resulting Ugi Product Class |

| This compound | Formaldehyde | Acetic Acid | tert-Butyl isocyanide | α-(acetylamino)-N-(tert-butyl)acetamide derivative |

| This compound | Benzaldehyde | Benzoic Acid | Cyclohexyl isocyanide | α-(benzoylamino)-N-(cyclohexyl)benzacetamide derivative |

| This compound | Acetone | Propionic Acid | Benzyl (B1604629) isocyanide | α-(propionylamino)-N-(benzyl)isobutyramide derivative |

| This compound | Cyclohexanone | Formic Acid | Ethyl isocyanoacetate | α-(formamido)-N-(carboethoxymethyl)cyclohexanecarboxamide derivative |

Advanced Spectroscopic and Structural Characterization of 3 Phenyloxolan 3 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidationrsc.orgcolumbia.edu

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of 3-Phenyloxolan-3-amine in solution. By employing a suite of one-dimensional and two-dimensional NMR experiments, a complete picture of the molecule's proton and carbon framework can be assembled.

Multi-Nuclear NMR (¹H, ¹³C, etc.) and Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

The analysis of this compound begins with one-dimensional ¹H and ¹³C NMR spectra. The ¹H NMR spectrum reveals the chemical environment of the protons, their multiplicities (splitting patterns), and their relative numbers through integration. libretexts.org For this compound, the aromatic protons of the phenyl group typically appear in the downfield region (δ 7-8 ppm), while the protons of the oxolane ring and the amine group are found in the upfield region. wisc.educarlroth.com The specific chemical shifts are influenced by the solvent and concentration. ucl.ac.ukpdx.edu

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. libretexts.orgoregonstate.edu The quaternary carbon of the phenyl group attached to the oxolane ring, and the carbon atom in the oxolane ring bonded to both the nitrogen and phenyl groups, show distinct chemical shifts.

To definitively assign these signals and establish the connectivity between atoms, two-dimensional NMR techniques are indispensable. mdpi.comgithub.io

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY spectra would show correlations between adjacent protons in the phenyl ring and within the oxolane ring, helping to trace the spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. columbia.eduemerypharma.com Each cross-peak in an HSQC spectrum links a specific proton signal to its attached carbon signal, allowing for the unambiguous assignment of protonated carbons. columbia.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.2 - 7.5 | 125 - 130 |

| Aromatic C (quaternary) | - | 140 - 150 |

| Oxolane CH₂ (adjacent to O) | 3.5 - 4.5 | 65 - 75 |

| Oxolane CH₂ (not adjacent to O) | 1.8 - 2.5 | 30 - 40 |

| Oxolane C (quaternary, C-N, C-Ph) | - | 60 - 70 |

| NH₂ | 1.5 - 3.0 (variable) | - |

Note: These are general predicted ranges and can vary based on solvent and other experimental conditions. carlroth.compdx.edulibretexts.orgoregonstate.edu

Advanced Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Analysisrsc.orgcolumbia.edu

Advanced mass spectrometry (MS) techniques are employed to confirm the molecular weight of this compound and to investigate its fragmentation patterns, providing further structural confirmation.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. uchicago.edu This precision allows for the determination of the elemental composition of the molecule, confirming the molecular formula of C₁₀H₁₃NO. uni.lu The monoisotopic mass of this compound is 163.09972 Da. uni.lu

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to study the fragmentation of a selected ion. wikipedia.org In an MS/MS experiment, the molecular ion of this compound is isolated and then subjected to collision-induced dissociation (CID) to generate fragment ions. wikipedia.org The analysis of these fragments provides valuable information about the molecule's structure. lifesciencesite.comresearchgate.net

Common fragmentation pathways for amines often involve alpha-cleavage, where the bond adjacent to the nitrogen atom is broken. libretexts.orgmiamioh.edu For this compound, this could lead to the loss of a C₄H₇O radical from the oxolane ring or cleavage within the ring itself. The phenyl group can also be a characteristic fragment. The loss of small neutral molecules like H₂O or NH₃ may also be observed. libretexts.orgyoutube.com

Table 2: Predicted Adducts and Fragmentation Data for this compound from Mass Spectrometry

| Ion/Adduct | Predicted m/z |

| [M+H]⁺ | 164.10700 |

| [M+Na]⁺ | 186.08894 |

| [M-H]⁻ | 162.09244 |

| [M+H-H₂O]⁺ | 146.09698 |

Data sourced from predicted values. uni.lu

X-ray Crystallography for Solid-State Structure Determinationglycoforum.gr.jpsci-hub.se

Analysis of Absolute Stereochemistry and Conformationwisc.edu

For a chiral molecule like this compound, X-ray crystallography can be used to determine its absolute stereochemistry (the R/S configuration of the chiral center). ox.ac.uklibretexts.orglibretexts.org This is a crucial aspect of its complete structural characterization. The analysis of the crystal structure reveals the precise spatial arrangement of the phenyl group, the amine group, and the oxolane ring around the chiral carbon atom.

Furthermore, the crystal structure provides insight into the preferred conformation of the oxolane ring (e.g., envelope or twist conformation) and the rotational orientation of the phenyl group relative to the rest of the molecule. This detailed structural information is vital for understanding its chemical properties and potential interactions.

Supramolecular Interactions and Crystal Packing Motifs

The primary amine (-NH₂) group is a potent hydrogen-bond donor, while the ether oxygen of the oxolane ring and the nitrogen atom of the amine itself can act as hydrogen-bond acceptors. This allows for the formation of robust intermolecular N-H···O and N-H···N hydrogen bonds. mdpi.comrsc.org These interactions are fundamental in creating organized, repeating patterns known as synthons, which can assemble into larger chains, sheets, or more complex three-dimensional networks. iucr.orgacs.org

Furthermore, the presence of the phenyl ring introduces the possibility of π-π stacking interactions, where the aromatic rings of adjacent molecules align face-to-face or offset. gla.ac.ukrsc.org Weaker, yet significant, C-H···π interactions, where the C-H bonds of the oxolane or phenyl ring interact with the π-system of a neighboring phenyl group, are also expected to contribute to the stability of the crystal lattice. iucr.org The interplay of these varied interactions leads to specific crystal packing motifs that optimize molecular arrangement in the solid state. mdpi.commdpi.com

Table 1: Potential Supramolecular Interactions in Crystalline this compound

| Interaction Type | Donor Group | Acceptor Group | Expected Role in Crystal Packing |

|---|---|---|---|

| Hydrogen Bonding | Amine (N-H) | Oxolane Oxygen (O) | Formation of primary structural motifs like chains or dimers. |

| Hydrogen Bonding | Amine (N-H) | Amine Nitrogen (N) | Cross-linking of primary motifs, contributing to layered or 3D structures. mdpi.com |

| π-π Stacking | Phenyl Ring (π-system) | Phenyl Ring (π-system) | Stabilization through parallel or offset stacking, often forming columnar arrays. gla.ac.uk |

| C-H···π Interactions | Aliphatic/Aromatic C-H | Phenyl Ring (π-system) | Fine-tuning of the molecular packing by providing additional cohesion. iucr.org |

Surface-Sensitive Analytical Techniques

The characterization of the outermost molecular layers of a material requires specialized analytical methods. Surface-sensitive techniques are crucial for understanding surface chemistry, contamination, and the elemental or molecular composition at interfaces. For this compound, techniques like Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) and X-ray Photoelectron Spectroscopy (XPS) would provide invaluable data on its surface properties.

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS)

ToF-SIMS is a highly sensitive surface analysis technique that identifies the elemental and molecular species on the very outer surface (top 1-2 nm) of a sample. micro.org.auuwo.ca It operates by bombarding the surface with a pulsed primary ion beam, which causes the ejection of secondary ions. These ions are then accelerated into a flight tube, and their mass-to-charge ratio (m/z) is determined by their flight time to a detector. jordilabs.comeag.com

An analysis of this compound by ToF-SIMS would be expected to produce a mass spectrum containing a pseudo-molecular ion, such as [M+H]⁺, as well as various fragment ions characteristic of its structure. jordilabs.com The high mass resolution of ToF-SIMS allows for the confident identification of these fragments. nih.gov Expected characteristic fragments would include those corresponding to the phenyl group (e.g., C₆H₅⁺ at m/z 77) and the tropylium (B1234903) ion (C₇H₇⁺ at m/z 91), which are common in the mass spectra of aromatic compounds. fu-berlin.de Other fragments would arise from the cleavage of the oxolane ring and the C-N bond. nih.govcore.ac.uk This "fingerprint" spectrum provides a detailed chemical map of the surface. researchgate.net

Table 2: Predicted Characteristic ToF-SIMS Fragments for this compound

| Predicted Fragment Ion | Chemical Formula | Expected m/z | Structural Origin |

|---|---|---|---|

| Protonated Molecule [M+H]⁺ | C₁₀H₁₄NO⁺ | 164.11 | Intact Molecule |

| Phenyl | C₆H₅⁺ | 77.04 | Phenyl Group |

| Tropylium | C₇H₇⁺ | 91.05 | Rearrangement of Benzyl (B1604629) Moiety |

| Iminium Ion | C₈H₈N⁺ | 118.07 | Fragment containing Phenyl and Nitrogen |

| Oxolane-derived fragment | C₄H₈O⁺ | 72.06 | Oxolane Ring |

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a quantitative technique used to determine the elemental composition and chemical states of elements within the top 1-10 nm of a material's surface. carleton.eduprobion.fr The method involves irradiating a sample with X-rays, causing the emission of core-level electrons. The binding energy of these electrons is measured, which is characteristic of the element and its chemical environment. eag.com

For this compound, an XPS survey scan would confirm the presence of carbon, nitrogen, and oxygen. High-resolution scans of the C 1s, N 1s, and O 1s regions would provide detailed information about the chemical bonding. carleton.edu The C 1s spectrum is expected to be deconvoluted into at least three peaks corresponding to different carbon environments: C-C/C-H bonds in the phenyl ring and aliphatic parts of the oxolane ring, C-N bonds, and C-O ether bonds. eag.comthermofisher.com The binding energy for these components increases with the electronegativity of the bonded atom, with C-C having the lowest binding energy, followed by C-N, and then C-O. eag.com The N 1s spectrum would show a peak characteristic of a primary amine, while the O 1s spectrum would show a peak corresponding to the ether linkage in the oxolane ring. rsc.orgresearchgate.netdiva-portal.org

Table 3: Predicted XPS Binding Energies for this compound

| Core Level | Chemical Bond/Environment | Anticipated Binding Energy (eV) |

|---|---|---|

| C 1s | C-C (aromatic), C-H | ~284.8 |

| C-N (amine) | ~286.0 | |

| C-O (ether) | ~286.5 | |

| N 1s | Primary Amine (C-NH₂) | ~399-400 |

| O 1s | Ether (C-O-C) | ~532-533 |

Computational Chemistry and Theoretical Studies of 3 Phenyloxolan 3 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of 3-Phenyloxolan-3-amine.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of molecules. mdpi.com By solving the Schrödinger equation in an approximate manner, DFT can predict molecular geometries, energies, and reactivity. Functionals like B3LYP are commonly employed due to their balance of accuracy and computational cost. mdpi.commdpi.com

The electronic structure of this compound is characterized by the distribution of electrons within the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding its reactivity. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity. researchgate.net For similar aromatic amine structures, the HOMO is often localized on the phenyl ring and the amine group, while the LUMO is distributed over the phenyl ring. This suggests that the amine group and the aromatic ring are the primary sites for chemical reactions.

The stability of the molecule can be assessed by calculating its total energy. Different conformations or isomers can be compared based on their relative energies to determine the most stable structure. mdpi.com DFT calculations can also be used to study the energetics of chemical reactions involving this compound. frontiersin.org For instance, the energy barriers for reactions such as oxidation or substitution can be calculated to predict their feasibility and reaction rates. frontiersin.orgrsc.org The molecular electrostatic potential (MEP) surface is another useful tool derived from DFT calculations, which visualizes the charge distribution and helps identify regions susceptible to electrophilic or nucleophilic attack. mdpi.comorientjchem.org In molecules containing amine and phenyl groups, the nitrogen atom and the aromatic ring often show negative potential, indicating they are likely sites for electrophilic attack. mdpi.com

Note: The values in this table are illustrative for a generic substituted amine and would need to be specifically calculated for this compound.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.comlibretexts.org For this compound, the key rotational bonds are between the phenyl group and the oxolane ring, and around the bonds of the oxolane ring itself. The different arrangements, or conformers, can have different energies and, therefore, different stabilities. libretexts.org

A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. libretexts.orgumn.edu By mapping the energy for different conformations, a PES can identify the most stable conformers (energy minima) and the energy barriers between them (transition states). libretexts.org For a molecule like this compound, a 2D PES could be generated by plotting the energy as a function of the dihedral angles defining the orientation of the phenyl group and the puckering of the oxolane ring. researchgate.net

The oxolane (tetrahydrofuran) ring is not planar and exists in various puckered conformations, such as the envelope and twist forms. The phenyl and amine substituents at the C3 position will influence the preferred conformation of the ring. Steric interactions between the substituents and the ring atoms play a crucial role in determining the lowest energy conformation. lumenlearning.com Computational methods can be used to calculate the relative energies of these different conformations, revealing which are most likely to be populated at a given temperature. fccc.edunih.gov Understanding the conformational preferences is important as the biological activity of a molecule can be highly dependent on its three-dimensional shape.

Table 2: Illustrative Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C2-C3-Cα-Cβ) | Ring Pucker | Relative Energy (kcal/mol) |

|---|---|---|---|

| A | 60° (gauche) | Envelope | 1.2 |

| B | 180° (anti) | Twist | 0.0 (most stable) |

Note: This table is a hypothetical representation to illustrate the concept of conformational analysis. Actual values would require specific calculations.

The amine group in this compound can act as a base by accepting a proton. The proton affinity (PA) is the negative of the enthalpy change for the gas-phase reaction of a molecule with a proton. chemeurope.com Gas-phase basicity (GPB) is the negative of the Gibbs free energy change for the same reaction. nih.gov These values provide a quantitative measure of the intrinsic basicity of the amine functionality, free from solvent effects.

DFT calculations can accurately predict the PA and GPB of amines. nih.govresearchgate.net The basicity of the amine in this compound will be influenced by both the electron-donating or -withdrawing nature of the phenyl and oxolane groups. The phenyl group is generally electron-withdrawing, which would tend to decrease the basicity of the amine compared to a simple alkylamine. libretexts.org However, the oxygen atom in the oxolane ring could have a more complex electronic effect.

The pKa value, which is the common measure of basicity in solution, can also be estimated using computational methods, often in combination with a continuum solvation model to account for the effect of the solvent. researchgate.net Comparing the calculated pKa of this compound to that of related amines can provide valuable insights into its behavior in different chemical and biological environments. libretexts.orglibretexts.org

Table 3: Predicted Basicity Data for this compound and Related Compounds (Illustrative)

| Compound | Proton Affinity (kJ/mol) | Gas-Phase Basicity (kJ/mol) | Predicted pKa (in water) |

|---|---|---|---|

| Ammonia (B1221849) | 854 | 819 | 9.25 |

| Aniline | 877 | 843 | 4.63 |

| 3-Phenylpropylamine | ~890 | ~855 | ~10.2 |

| This compound | Calculated Value | Calculated Value | Calculated Value |

Note: The values for this compound would need to be specifically calculated. The other values are for comparison.

Molecular Modeling and Simulation

While quantum chemical calculations focus on the intrinsic properties of a single molecule, molecular modeling and simulation techniques are used to study the behavior of the molecule in a more complex environment, such as in solution or interacting with a protein.

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of particles, MD simulations can provide a detailed picture of the dynamic behavior of this compound. nih.gov

An MD simulation of this compound in a solvent, such as water, can reveal how the solvent molecules arrange themselves around the solute and how the solute's conformation changes over time. This is crucial for understanding the solvation process and the role of solvent in influencing the molecule's properties and reactivity. The simulation can show the formation and breaking of hydrogen bonds between the amine group and water molecules, as well as the hydrophobic interactions between the phenyl group and water.

Furthermore, MD simulations can be used to explore the conformational landscape of the molecule in solution. While quantum mechanics calculations can identify the energy minima, MD simulations can show the transitions between these minima and how the presence of a solvent affects the relative populations of different conformers. This dynamic information is essential for a complete understanding of the molecule's behavior in a realistic environment.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. asiapharmaceutics.infoorientjchem.org In the context of drug discovery, molecular docking is often used to predict how a small molecule (a ligand), such as a derivative of this compound, might bind to the active site of a protein target. ub.ac.idnih.gov

The process involves placing the ligand in various positions and orientations within the protein's binding site and calculating a "docking score" for each pose, which estimates the binding affinity. orientjchem.org This allows for the virtual screening of many potential ligands to identify those that are most likely to bind strongly to the target protein. asiapharmaceutics.info

Once a promising docking pose is identified, the interactions between the ligand and the protein can be analyzed in detail. researchgate.net This includes identifying hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the atoms of the ligand and the amino acid residues of the protein. nih.govrsc.org For derivatives of this compound, the amine group could act as a hydrogen bond donor or acceptor, the phenyl group could engage in hydrophobic or pi-stacking interactions, and the oxygen atom in the oxolane ring could also participate in hydrogen bonding. mdpi.com This interaction profiling provides a structural basis for the ligand's potential biological activity and can guide the design of new derivatives with improved binding affinity and selectivity. nih.govmdpi.com

Table 4: Illustrative Molecular Docking Results for a this compound Derivative

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| Monoamine Oxidase B | -8.5 | Tyr435, Gln206, Cys172 | Hydrogen bond, Hydrophobic |

| Serotonin (B10506) Transporter | -7.9 | Asp98, Tyr95, Phe335 | Hydrogen bond, Pi-stacking |

Note: This table is a hypothetical example. The specific interactions and binding energies would depend on the actual derivative and the target protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a class of molecules like derivatives of this compound, QSAR can be a powerful tool to predict the activity of new, unsynthesized analogs, thereby guiding drug discovery efforts. The fundamental principle is that the variations in the biological activity of a group of structurally related compounds are dependent on the changes in their molecular features.

QSAR models are broadly categorized into two-dimensional (2D) and three-dimensional (3D) approaches, depending on the nature of the molecular descriptors used.

2D-QSAR

In 2D-QSAR, the descriptors are derived from the 2D representation of the molecule and can be calculated rapidly. These descriptors fall into several categories, including physicochemical, topological, and structural keys. For a series of this compound derivatives, relevant 2D descriptors would likely include:

Physicochemical Descriptors: Parameters like molecular weight, logP (lipophilicity), molar refractivity, and polar surface area are crucial. For instance, modifying the phenyl ring or adding substituents to the oxolane ring would alter these properties, potentially impacting cell permeability and target binding.

Topological Descriptors: These are numerical representations of molecular branching and shape, such as the Kier & Hall molecular connectivity indices. They can quantify the size and degree of branching of substituents on the this compound scaffold.

Structural Descriptors: These involve counts of specific functional groups or structural fragments. For example, the number of hydrogen bond donors and acceptors is a critical descriptor, particularly relevant to the amine group in this compound.

A hypothetical 2D-QSAR study on a series of this compound derivatives might yield a linear equation like:

pIC₅₀ = β₀ + β₁(logP) + β₂(Molecular_Connectivity) - β₃(Polar_Surface_Area)

This equation would suggest that biological activity (expressed as pIC₅₀) increases with certain levels of lipophilicity and specific molecular shapes, while being negatively affected by a large polar surface area. Statistical methods like Partial Least Squares (PLS) regression are often employed to build these models. crpsonline.comscielo.br

Interactive Table 1: Hypothetical 2D Descriptors for a Series of this compound Derivatives

| Compound | Substituent (R) | pIC₅₀ (Experimental) | logP (Calculated) | Polar Surface Area (Ų) |

| 1 | H | 5.2 | 2.1 | 38.3 |

| 2 | 4-Cl | 5.8 | 2.8 | 38.3 |

| 3 | 4-OCH₃ | 5.5 | 2.0 | 47.5 |

| 4 | 4-NO₂ | 6.1 | 2.2 | 83.9 |

3D-QSAR

3D-QSAR methods take the three-dimensional structure of the molecules into account, providing insights into the steric and electronic requirements for binding to a biological target. drugdesign.org These methods require the alignment of the set of molecules, which is a critical step. For this compound derivatives, the common scaffold of the phenyloxolane core would be used for alignment.

Two prominent 3D-QSAR techniques are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).

CoMFA: This method calculates the steric (Lennard-Jones) and electrostatic (Coulombic) interaction fields around each molecule in the dataset. The resulting field values at various grid points are used as descriptors. The output is often visualized as contour maps, indicating regions where bulky groups or specific electrostatic potentials would enhance or diminish activity.

CoMSIA: In addition to steric and electrostatic fields, CoMSIA calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more detailed picture of the intermolecular interactions required for activity.

For this compound derivatives, a 3D-QSAR study could reveal, for example, that a sterically bulky, electropositive substituent on the phenyl ring is favorable for activity, while a hydrogen bond acceptor group near the oxolane oxygen is detrimental. nih.gov

Cheminformatics integrates computational methods to analyze large datasets of chemical compounds. In recent years, machine learning (ML) has become a cornerstone of cheminformatics for developing sophisticated predictive models that can handle complex, non-linear relationships between structure and activity. mdpi.comresearchgate.net

For this compound derivatives, various ML algorithms could be employed:

Random Forest (RF): An ensemble method that builds multiple decision trees and merges their outputs. RF is robust, handles high-dimensional data well, and can provide information on descriptor importance.

Support Vector Machines (SVM): A powerful algorithm for classification (e.g., active vs. inactive) and regression. SVM maps the input data to a high-dimensional feature space to find an optimal separating hyperplane.

Artificial Neural Networks (ANN): These models, inspired by the human brain, consist of interconnected nodes (neurons) in layers. Deep Neural Networks (DNNs), a type of ANN, can learn complex patterns from the data and are particularly useful for large and diverse chemical datasets. mdpi.com

The process of building an ML model for this compound derivatives would involve:

Dataset Curation: Assembling a dataset of derivatives with their measured biological activities.

Descriptor Calculation: Generating a wide range of 2D and 3D descriptors for each molecule.

Feature Selection: Identifying the most relevant descriptors to avoid overfitting and improve model interpretability. mdpi.com

Model Training and Validation: Splitting the dataset into training and test sets. The model is built on the training set and its predictive power is evaluated on the unseen test set.

Machine learning models can capture more intricate structure-activity relationships than traditional QSAR methods and are increasingly used in drug discovery pipelines to prioritize compounds for synthesis and testing. msu.ac.zwacs.org

Interactive Table 2: Example of a Machine Learning Model's Predictive Performance for this compound Derivatives

| Compound ID | Experimental pIC₅₀ | Predicted pIC₅₀ (Random Forest) | Residual |

| Test_01 | 6.5 | 6.3 | -0.2 |

| Test_02 | 5.9 | 6.0 | +0.1 |

| Test_03 | 7.1 | 7.0 | -0.1 |

| Test_04 | 5.4 | 5.6 | +0.2 |

3 Phenyloxolan 3 Amine As a Core Building Block and Scaffold in Complex Molecular Design

Applications in the Synthesis of Diverse Chemical Libraries

The utility of a chemical building block is often demonstrated by its incorporation into large collections of molecules, known as chemical libraries, which are instrumental in drug discovery and materials science. namiki-s.co.jp

Parallel and high-throughput synthesis are key strategies for the rapid generation of chemical libraries. aablocks.comresearchgate.net These methods allow for numerous reactions to be run simultaneously, accelerating the discovery of compounds with desired properties. aablocks.com A thorough search of the scientific literature did not yield any specific studies or examples where 3-Phenyloxolan-3-amine has been utilized as a reactant in parallel synthesis or high-throughput synthesis protocols to generate diverse chemical libraries.

DNA-Encoded Library (DEL) technology is a powerful platform for discovering small-molecule ligands by screening libraries of unprecedented size. libretexts.orglkouniv.ac.in This technology involves attaching a unique DNA tag to each chemical compound, which acts as an identifiable barcode. sigmaaldrich.comresearchgate.net The success of DEL synthesis relies on the compatibility of the chemical building blocks with the DNA tags and the aqueous reaction conditions often employed. There is currently no published information or research that documents the use or compatibility of this compound in the context of DNA-Encoded Library technology.

Role in the Construction of Functional Organic Molecules

The structural features of this compound, containing a phenyl group, a tertiary amine, and a tetrahydrofuran (B95107) ring, suggest its potential as a scaffold for more complex molecules. However, specific examples in the literature are not available.

The synthesis of complex heterocyclic compounds and macrocycles often involves the use of bifunctional building blocks. namiki-s.co.jp Amines are frequently used as key components in the construction of such architectures. Despite the theoretical potential for this compound to act as a precursor in such syntheses, a review of the literature did not uncover any specific instances of its incorporation into complex heterocyclic systems or macrocyclic structures.

Peptidomimetics are molecules that mimic the structure and function of natural peptides but often possess improved stability or bioavailability. Non-canonical amino acids are crucial building blocks in the design of these mimetics. While the structure of this compound contains elements that could potentially be used to create surrogates for natural amino acids, there are no specific research articles or studies that describe its application in the design or synthesis of peptidomimetics or as a non-natural amino acid surrogate.

Chiral Scaffold Applications in Asymmetric Synthesis

Chiral amines are valuable scaffolds and reagents in asymmetric synthesis, where the goal is to create specific stereoisomers of a target molecule. The stereocenter in a chiral building block can influence the stereochemical outcome of a reaction. Although chiral amines are widely used for this purpose, a search for applications of enantiomerically pure this compound as a chiral scaffold in asymmetric synthesis did not yield any specific research findings or detailed examples in the scientific literature.

Role as a Chiral Auxiliary or Ligand Precursor

The intrinsic structural features of this compound, specifically the presence of a stereogenic quaternary center bearing both a phenyl group and a primary amine, position it as a valuable precursor for creating chiral auxiliaries and ligands for asymmetric synthesis. A chiral auxiliary is a stereogenic unit temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is typically removed for potential reuse. sigmaaldrich.com Chiral amines, in particular, are widely applied in asymmetric synthesis. sigmaaldrich.com

The this compound framework provides a rigid scaffold that can effectively influence the stereochemical course of a reaction. The primary amine group serves as a convenient handle for attaching the molecule to a prochiral substrate, such as a carboxylic acid, via an amide linkage. The steric bulk of the phenyl group and the conformationally restricted oxolane ring can then effectively shield one face of the reactive center (e.g., an enolate), directing the approach of an electrophile to the opposite face. This strategy is foundational to the mechanism of many chiral auxiliaries, such as the well-known Evans oxazolidinones, which direct alkylation and aldol (B89426) reactions with high diastereoselectivity. wikipedia.org

Furthermore, this compound is an ideal precursor for the synthesis of more complex chiral ligands used in transition metal-catalyzed reactions. Chiral oxolane derivatives are known to be employed as ligands in asymmetric catalysis. vulcanchem.com The primary amine can be readily derivatized to introduce phosphine, oxazoline, or other coordinating groups. The resulting bidentate or polydentate ligands, incorporating the rigid and stereochemically defined phenyloxolane backbone, can coordinate to a metal center (e.g., Rhodium, Iridium, Palladium). nih.govsigmaaldrich.com This creates a chiral environment around the metal, enabling the enantioselective transformation of substrates in reactions such as asymmetric hydrogenation, allylic alkylation, or conjugate additions. nih.gov The modular nature of ligands derived from such precursors allows for fine-tuning of steric and electronic properties to optimize catalytic activity and enantioselectivity for specific transformations. nih.gov

The table below illustrates the application of chiral ligands, similar in principle to those derivable from phenyloxolane scaffolds, in key asymmetric reactions.

| Asymmetric Reaction | Catalyst/Ligand Type | Typical Metal Center | Achieved Stereoselectivity (ee) |

| Ketone Hydrogenation | Chiral Phosphino-oxazoline (PHOX) Ligands | Iridium (Ir) | Up to 99% |

| Imine Aldol Reaction | Vaulted Biaryl (VANOL/VAPOL) Derived Catalysts | Zirconium (Zr) | >95% |

| Diels-Alder Reaction | Vaulted Biaryl (VAPOL) Ligand | Aluminum (Al) | >98% |

| Asymmetric Aziridination | Vaulted Biaryl (VANOL/VAPOL) Borate Catalysts | Boron (B) | Up to 99% |

This table presents representative data for established ligand classes to illustrate the potential applications for ligands derived from a this compound scaffold.

Design of Novel Chemical Probes for Biological Systems

The design of chemical probes is a cornerstone of chemical biology, enabling the study and manipulation of biological processes within living systems. ljmu.ac.uk These molecular tools are often constructed in a modular fashion, comprising a scaffold that provides specific binding affinity, a reporter tag for detection (e.g., a fluorophore), and often a reactive group for covalent labeling of a biological target. researchgate.net

This compound serves as an excellent foundational scaffold for the synthesis of such chemical probes. Its structure can be strategically modified to target specific biological molecules. The phenyl group can be functionalized to enhance binding affinity and selectivity for a protein's hydrophobic pocket, while the oxolane ring provides a defined three-dimensional structure. Crucially, the primary amine group is an exceptionally versatile chemical handle for the attachment of other functional modules. vulcanchem.comthermofisher.com

Using standard amine-reactive chemistry, the primary amine of this compound can be acylated or alkylated to introduce various functionalities:

Reporter Tags: Amine-reactive derivatives of fluorophores (e.g., fluorescein (B123965) isothiocyanate, NHS esters of rhodamine) can be directly coupled to the amine to create fluorescent probes for imaging applications. thermofisher.com

Reactive Groups: Photoaffinity labels (e.g., benzophenones, diazirines) or electrophilic warheads can be installed. researchgate.net This converts the molecule into an affinity-based probe that, upon binding to its target, can be activated by UV light to form a permanent covalent bond, facilitating target identification and validation. researchgate.net

Bioorthogonal Handles: Small chemical groups like alkynes or azides can be attached. ljmu.ac.uk These handles are inert in biological systems but can undergo specific "click" chemistry reactions, allowing for a two-step labeling approach where a reporter molecule is attached after the probe has interacted with its target. ljmu.ac.uk

The modular design of chemical probes based on the this compound scaffold is summarized in the following table.

| Probe Component | Function | Example Moiety | Attachment Point |

| Scaffold | Provides core structure and binding affinity | 3-Phenyloxolan | Core of the molecule |

| Linker | Connects scaffold to other components | Alkyl chain, polyethylene (B3416737) glycol (PEG) | Attached to the amine |

| Reporter Tag | Enables detection and visualization | Fluorophore (e.g., Rhodamine), Biotin | Attached via linker |

| Reactive Group | Enables covalent target labeling | Diazirine, NHS Ester, Isothiocyanate | Attached via linker |

This synthetic tractability makes this compound a valuable starting point for generating libraries of chemical probes to investigate new biological questions and to discover novel protein-ligand interactions. ljmu.ac.ukresearchgate.net

Structure Activity Relationship Sar Investigations of 3 Phenyloxolan 3 Amine Derivatives and Analogues

Influence of the Oxolane Ring on Structure-Activity Relationships

The oxolane, or tetrahydrofuran (B95107), ring is a key structural feature of 3-phenyloxolan-3-amine and its derivatives. Its influence on biological activity is multifaceted, involving stereochemistry and conformational effects that dictate how these molecules interact with their biological targets.

Stereochemical Implications of the Chiral C3 Center on Activity

The C3 carbon of the oxolane ring in this compound is a chiral center, meaning it can exist in two different three-dimensional arrangements, or enantiomers. This chirality is of paramount importance in drug action, as biological systems are themselves chiral. nih.govscribd.com The specific spatial arrangement of substituents around the chiral center can dramatically affect a molecule's interaction with its target, such as a receptor or enzyme. nih.gov

For many chiral drugs, one enantiomer exhibits significantly higher biological activity than the other. nih.gov This is because the active enantiomer has a three-dimensional structure that is complementary to its biological target, allowing for optimal binding and eliciting a pharmacological response. nih.gov The inactive enantiomer, due to its different spatial arrangement, may not bind as effectively or at all. nih.gov In the context of this compound derivatives, the stereochemistry at the C3 position is critical for their interactions in biological or catalytic systems, as different enantiomers often display distinct pharmacological or chemical properties. For instance, in a study of 3-Br-acivicin and its derivatives, only the isomers with a specific stereochemistry, (5S, αS), showed significant antiplasmodial activity, suggesting that stereoselective uptake is crucial for their biological effect. nih.gov

The synthesis of enantiomerically pure this compound derivatives is therefore a key focus in medicinal chemistry research. Techniques such as catalytic asymmetric 1,4-addition reactions are employed to selectively produce the desired enantiomer, allowing for a clearer understanding of the SAR and the development of more potent and selective therapeutic agents.

| Compound | Stereochemistry | Antiplasmodial Activity (IC50) | Reference |

|---|---|---|---|

| 3-Br-acivicin (1a) | (5S, αS) | Significant | nih.gov |

| 3-Br-acivicin Isomers | Other | Not significant | nih.gov |

| Ester derivative (2a) | (5S, αS) | Significant | nih.gov |

| Amide derivative (4a) | (5S, αS) | Significant | nih.gov |

Conformational Constraints Imposed by the Tetrahydrofuran Moiety on Ligand Binding

The five-membered tetrahydrofuran (THF) ring is not planar and can adopt various conformations, which in turn restricts the spatial orientation of the attached phenyl and amine groups. This conformational constraint plays a significant role in how a ligand binds to its biological target. The THF moiety can be designed to promote specific interactions, such as hydrogen bonding and van der Waals forces, with the backbone atoms of a protein's active site. nih.gov

For example, in the design of HIV-1 protease inhibitors, substituted tetrahydrofuran derivatives have been engineered to serve as P2 ligands. nih.govresearchgate.net These ligands are intended to form hydrogen bonds and fill a hydrophobic pocket within the S2 subsite of the protease, mimicking the binding of natural substrates. nih.gov The conformational rigidity of the THF ring helps to pre-organize the pharmacophoric groups in a favorable orientation for binding, which can lead to enhanced potency.

Furthermore, the oxetane (B1205548) ring, a four-membered cyclic ether structurally related to THF, has been increasingly used in drug discovery to fine-tune physicochemical properties. nih.govacs.orgresearchgate.net The introduction of an oxetane can impart three-dimensionality to a molecule, which can lead to improved aqueous solubility and provide access to unexplored chemical space. nih.gov The strained nature of the oxetane ring can also influence the molecule's reactivity and stability. mdpi.com The study of such constrained ring systems provides valuable insights into the conformational requirements for optimal ligand-receptor interactions.

Role of the Phenyl Substituent in Modulating Biological Activity

The phenyl group attached to the C3 position of the oxolane ring is a critical determinant of the biological activity of this compound derivatives. Its electronic and steric properties, as well as its orientation, can significantly influence the molecule's interaction with its biological target.

Electronic and Steric Effects of Phenyl Substituents on Activity Profiles

The electronic nature of the phenyl ring can be modified by introducing various substituents. Electron-withdrawing groups (e.g., halogens, nitro groups) and electron-donating groups (e.g., methoxy (B1213986), methyl groups) can alter the electron density of the aromatic ring, which in turn can affect its interaction with the target protein. science.gov For instance, in a series of 2-tert-butyl-5-aryl-1,3-dioxane isomers, electron-withdrawing substituents on the phenyl ring were found to decrease the conformational energy of the aryl group, while electron-donating substituents increased it. science.gov This demonstrates that remote substituents can have a profound effect on the conformational preferences of the molecule.

Steric effects, which relate to the size and shape of the substituents, also play a crucial role. cyberleninka.ru Bulky substituents on the phenyl ring can either enhance or hinder binding to a receptor. In some cases, a larger substituent may create favorable van der Waals interactions within a binding pocket, leading to increased activity. Conversely, a bulky group may cause steric clashes, preventing the molecule from adopting the optimal conformation for binding. nih.gov For example, in a study of etomidate (B1671615) analogs, increasing the volume of substituents on the phenyl ring led to a progressive decrease in positive modulatory activity at GABA-A receptors, suggesting that steric hindrance reduces binding affinity. nih.gov

The interplay between electronic and steric effects is often complex. In the development of brassinosteroid analogues, it was found that substitution of a phenyl group in the side chain induced significant changes in bioactivity. researchgate.net Specifically, substitution with a fluorine atom was shown to enhance bioactivity. researchgate.net

| Parent Compound Series | Substituent Type | Effect on Activity | Reference |

|---|---|---|---|

| 2-tert-butyl-5-aryl-1,3-dioxanes | Electron-withdrawing | Decreased conformational energy of aryl group | science.gov |

| 2-tert-butyl-5-aryl-1,3-dioxanes | Electron-donating | Increased conformational energy of aryl group | science.gov |

| Etomidate analogs | Bulky substituents | Decreased positive modulatory activity | nih.gov |

| Brassinosteroid analogs | Fluorine | Enhanced bioactivity | researchgate.net |

Importance of Phenyl Group Orientation and Interactions

The orientation of the phenyl group relative to the rest of the molecule and its specific interactions within the binding site are critical for biological activity. The planar and aromatic nature of the phenyl ring allows for various types of non-covalent interactions, including hydrophobic interactions, π-π stacking, and cation-π interactions. wikipedia.org

For example, in the context of dihydropyrrol-2-ones, the orientation of a surface-bound molecule, and specifically the presentation of the phenyl group, was found to be crucial for its antibacterial activity. mdpi.com Similarly, studies on estrogen receptor ligands have shown that the stereochemistry and steric bulk of a phenylvinyl substituent significantly impact binding affinity, with the Z isomer being more active than the E isomer. nih.gov This highlights the importance of the precise positioning of the phenyl group within the receptor's ligand-accessible space.

Molecular docking studies of 3-phenylcoumarin (B1362560) derivatives have also emphasized the importance of the phenyl ring's orientation for inhibiting monoamine oxidase B (MAO-B). frontiersin.org These studies revealed that the phenyl ring occupies a specific hydrophobic pocket in the enzyme's active site, and its interactions are key to the inhibitory activity.

Contribution of the Amine Functionality to SAR

The amine group in this compound and its derivatives is a key pharmacophoric feature that significantly contributes to their structure-activity relationships. Its basicity and ability to form hydrogen bonds are crucial for molecular recognition and binding to biological targets. vulcanchem.com

In the design of HIV-1 protease inhibitors, for example, the introduction of an amino group into a bis-tetrahydrofuran ligand was explored to enhance backbone-binding interactions. researchgate.net The amine functionality allows for further chemical modifications, such as acylation or alkylation, making it a valuable handle for SAR studies and for optimizing the properties of lead compounds. vulcanchem.com The pKa of the amine, which determines its ionization state at a given pH, is another important parameter that can be modulated to fine-tune the activity profile of these compounds. vulcanchem.com

Impact of Amine Protonation State and Basicity on Receptor Binding

The basicity of the amine group in this compound derivatives, and thus its likelihood of being protonated at physiological pH, is a key factor in receptor interaction. yuntsg.com The pKa of an amine dictates whether it exists in a neutral or a protonated, positively charged state within the biological environment. yuntsg.com This state is crucial not only for the direct binding to the target but also influences properties like lipophilicity and membrane permeability. yuntsg.com

Generally, simple alkyl amines have pKa values in the range of 9.5 to 11.0, making their aqueous solutions basic. libretexts.org The protonated form, an ammonium (B1175870) ion, can then engage in strong ionic interactions with anionic residues in a receptor's binding pocket. The strength of this basicity can be modulated by the substituents on the amine. libretexts.org Electron-donating groups increase basicity, while electron-withdrawing groups decrease it. fiveable.me For instance, aromatic amines are significantly weaker bases than aliphatic amines because the nitrogen's lone pair of electrons is delocalized into the aromatic ring, making it less available for protonation. libretexts.orgscience-revision.co.uk This delocalization effect can be further intensified by electron-withdrawing groups on the aromatic ring and lessened by electron-donating groups. fiveable.me

The stability of the resulting cation also plays a role; factors that stabilize the protonated form will increase the basicity of the parent amine. mnstate.edu The interplay between the amine's basicity and its protonation state is therefore a critical consideration in the design of this compound derivatives to optimize receptor binding affinity and selectivity. yuntsg.com

Hydrogen Bonding and Ionic Interactions mediated by the Amine Group

The protonated amine's hydrogens can also act as strong hydrogen bond donors. cambridgemedchemconsulting.com The geometry and strength of these interactions are crucial for ligand specificity. cambridgemedchemconsulting.com For example, studies on various amine-containing compounds have shown that both hydrogen bonding and hydrophobic interactions are important for proper orientation and binding within the receptor pocket. cambridgemedchemconsulting.com The ability of the amine group to form these diverse interactions highlights its importance in the molecular recognition of this compound derivatives by their biological targets.

Analysis of Biologically Relevant Scaffolds Incorporating the Oxolane-Amine Core (e.g., in kinase inhibition, receptor modulation)

The this compound scaffold and its core components, the oxolane ring and the amine group, are present in a variety of biologically active molecules. This structural motif has been incorporated into compounds designed as kinase inhibitors and receptor modulators, demonstrating its versatility as a pharmacophore.

Structure-Activity Relationships in Kinase Inhibitors

The this compound core can be found in scaffolds designed as kinase inhibitors. Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in diseases like cancer. mdpi.com Many kinase inhibitors are designed to compete with ATP for binding to the enzyme's active site. ufla.br The amine group in these inhibitors often plays a crucial role in forming key hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition. nih.gov

SAR in Receptor Agonists and Antagonists (e.g., β2-Adrenoceptor, 5-HT2AR, Sigma-1 Receptors)

The this compound scaffold is relevant to the design of ligands for various G protein-coupled receptors (GPCRs), including adrenoceptors and serotonin (B10506) receptors.

β-Adrenoceptors: Phenoxypropanolamine derivatives, which share structural similarities with the this compound core, have been investigated for their activity at β-adrenoceptors. nih.gov SAR studies have revealed that modifications to the amine substituent and the linker between the aromatic ring and the amine are critical for affinity and functional activity (agonist vs. antagonist). nih.gov For some β3-adrenoceptor agonists, specific enantiomers and the nature of substituents on the phenoxy ring were found to be crucial for high binding and functional activity. nih.gov

5-HT2A Receptors: The 5-HT2A receptor is a key target for various psychoactive drugs. wikipedia.org Phenethylamine and tryptamine (B22526) derivatives are classic scaffolds for 5-HT2A receptor agonists. nih.govnih.gov SAR studies on these classes of compounds have shown that the nature of the amine substituent significantly influences affinity and efficacy. nih.govnih.gov For instance, N-benzyl substitution on phenethylamines can dramatically increase affinity for the 5-HT2A receptor. nih.gov The oxolane ring in a this compound derivative could be seen as a constrained analogue of the ethylamine (B1201723) side chain in phenethylamines, potentially locking the molecule into a favorable conformation for receptor binding.

Sigma-1 Receptors: While specific SAR for this compound at sigma-1 receptors is not detailed in the provided context, the general structural features of sigma-1 ligands often include a basic amine and an aromatic ring system separated by a flexible linker. The this compound scaffold fits this general pharmacophore model, suggesting its potential for interaction with this receptor.

Insights from Antiviral and Anticancer Research

The structural components of this compound are also found in compounds with antiviral and anticancer properties.

Antiviral Research: Nucleoside analogues, which often contain a furanose (an oxolane) ring, are a cornerstone of antiviral therapy. nih.gov For example, 3'-deoxy-3'-fluoroadenosine has shown broad-spectrum antiviral activity against flaviviruses. nih.gov While not a direct analogue, this highlights the importance of the oxolane ring in antiviral drug design. Furthermore, other heterocyclic compounds containing amine functionalities have demonstrated antiviral effects. For instance, isatin (B1672199) derivatives with a sulfonamide-linked piperidine (B6355638) (a cyclic amine) have shown activity against H1N1, HSV-1, and coxsackievirus B3. mdpi.com A derivative of silybin (B1146174) containing a 2-amino-3-phenylpropanoyl moiety was identified as an inhibitor of influenza A virus. nih.gov

Anticancer Research: Many anticancer agents incorporate amine functionalities and heterocyclic ring systems. mdpi.comgassergroup.com For example, 1,2,4-triazole (B32235) derivatives containing an amine group have shown promising anticancer activity. mdpi.com In some cases, the anticancer activity of these compounds is linked to their ability to inhibit kinases, as discussed previously. mdpi.com The this compound scaffold could serve as a template for the development of new anticancer agents, with the phenyl and amine groups providing points for diversification to optimize activity against specific cancer cell lines or molecular targets. Studies on 3,3ʹ-diindolylmethane, a compound with anti-androgenic properties, suggest a potential role in the prevention and treatment of prostate and breast cancers. dovepress.com

Interactive Data Tables

Table 1: Impact of Amine Type on Basicity

| Amine Type | General Structure | Relative Basicity | Rationale for Basicity |

| Aliphatic Amine | R-NH2 (R=alkyl) | Stronger | Alkyl groups are electron-donating, increasing electron density on the nitrogen. fiveable.me |

| Aromatic Amine | Ar-NH2 (Ar=aryl) | Weaker | The nitrogen lone pair is delocalized into the aromatic ring, reducing its availability for protonation. libretexts.orgscience-revision.co.uk |

| Amide | R-C(=O)NH2 | Not Basic | The lone pair on the nitrogen is delocalized by resonance with the carbonyl group. libretexts.org |

Table 2: Biologically Relevant Scaffolds with Oxolane-Amine Features

| Scaffold Class | Therapeutic Area | Key Structural Features | Example Target(s) |

| Pyrimidine Derivatives | Oncology | Amine for hinge binding | Kinases (e.g., CDKs, EGFR) nih.govnih.gov |

| Phenoxypropanolamines | Metabolic Diseases | Amine and ether linkage | β-Adrenoceptors nih.gov |

| Phenethylamines | CNS Disorders | Phenyl and ethylamine | 5-HT2A Receptors nih.govnih.gov |

| Nucleoside Analogues | Infectious Disease | Oxolane (furanose) ring | Viral Polymerases nih.gov |

Future Perspectives and Emerging Research Avenues for 3 Phenyloxolan 3 Amine

Development of Novel and Sustainable Synthetic Routes

The demand for environmentally benign chemical processes necessitates a shift away from traditional synthetic methods. rsc.org Future research on 3-phenyloxolan-3-amine will likely prioritize the development of green and sustainable synthetic strategies. These approaches aim to reduce waste, minimize energy consumption, and utilize renewable resources, aligning with the principles of green chemistry. fau.eu

Key emerging strategies include:

Biocatalysis: The use of enzymes, such as phenylalanine ammonia (B1221849) lyases (PALs) or amine dehydrogenases (AmDHs), offers a highly selective and efficient route to chiral amines and their derivatives. frontiersin.orgfrontiersin.org Research could focus on engineering enzymes to specifically recognize and transform precursors into this compound, potentially enabling stereoselective synthesis under mild, aqueous conditions. frontiersin.org The immobilization of such enzymes on solid supports could allow for their integration into continuous flow systems, enhancing productivity and catalyst reusability. frontiersin.org

Flow Chemistry: Continuous flow reactors, in contrast to traditional batch processes, offer superior control over reaction parameters, leading to improved yields, safety, and scalability. frontiersin.org Developing a continuous flow synthesis for this compound and its derivatives would represent a significant advancement for industrial-scale production.

Photocatalysis and Organocatalysis: Visible-light-mediated photocatalysis presents a powerful tool for constructing complex molecular architectures under mild conditions. chemrxiv.orgbeilstein-journals.org Future syntheses could employ heterogeneous photocatalysts to drive key bond-forming reactions. chemrxiv.org Similarly, the development of organoautocatalytic systems, where a product of the reaction accelerates the process, could eliminate the need for external metal or enzyme catalysts, simplifying purification and reducing environmental impact. fau.eu

Use of Renewable Feedstocks: A truly sustainable approach would involve synthesizing the scaffold from renewable starting materials. Research into converting biomass-derived platform chemicals into the necessary precursors for the oxolane ring and other components could significantly reduce the carbon footprint of its synthesis. rsc.org

A comparative table of conventional versus emerging sustainable methods highlights the potential improvements.

| Feature | Conventional Synthesis | Emerging Sustainable Synthesis |

| Catalyst | Often relies on stoichiometric reagents or heavy metals. | Biocatalysts, photocatalysts, organocatalysts. fau.eufrontiersin.orgchemrxiv.org |

| Solvents | Typically uses volatile organic compounds (VOCs). | Water, deep eutectic solvents, or solvent-free conditions. mdpi.com |

| Energy Input | Often requires high temperatures and pressures. | Ambient temperature and pressure. fau.eu |

| Waste Generation | Can produce significant amounts of hazardous waste. | High atom economy, reduced byproducts, recyclable catalysts. rsc.orgd-nb.info |

| Stereoselectivity | May require chiral auxiliaries or resolution steps. | Can be inherently stereoselective (e.g., enzymatic reactions). frontiersin.org |

Advanced Computational Design for Targeted Molecular Properties

Computational chemistry and molecular modeling are indispensable tools for modern chemical research, enabling the rational design of molecules with bespoke properties before their synthesis. wiley.com For this compound, these techniques can accelerate the discovery of derivatives with enhanced performance for specific applications.

Future computational efforts will likely focus on:

Predictive pKa and Solubility Modeling: The amine group's pKa is critical for its biological activity and interaction in different environments. nih.gov Computational methods, such as electronic structure calculations, can predict how modifications to the scaffold (e.g., adding electron-withdrawing groups like fluorine) will alter the pKa. nih.gov This allows for the design of derivatives that are preferentially protonated and active in specific pH environments, such as inflamed tissues. nih.gov

Molecular Docking and Binding Affinity Prediction: For applications in medicinal chemistry, molecular docking simulations can predict how derivatives of this compound bind to target proteins. mdpi.com Techniques like Free Energy Perturbation (FEP) can refine these predictions to accurately forecast binding affinity. This in silico screening can prioritize the synthesis of the most promising candidates, saving time and resources.

Quantitative Structure-Activity Relationship (QSAR): By building computational models that correlate structural features with observed activity, researchers can identify key molecular descriptors that govern performance.